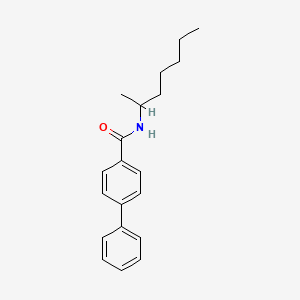
N-(1-methylhexyl)-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylhexyl)-4-biphenylcarboxamide, also known as MBHC, is a synthetic compound that has gained attention for its potential applications in scientific research. It is a member of the family of compounds known as fatty acid amides, which have been shown to play important roles in various physiological processes. In
Aplicaciones Científicas De Investigación
N-(1-methylhexyl)-4-biphenylcarboxamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of the endocannabinoid system, which is involved in a wide range of physiological processes including pain sensation, appetite regulation, and mood. N-(1-methylhexyl)-4-biphenylcarboxamide has been shown to bind to the same receptors as endocannabinoids, making it a useful tool for investigating the role of this system in various physiological processes.
Mecanismo De Acción
The exact mechanism of action of N-(1-methylhexyl)-4-biphenylcarboxamide is not fully understood, but it is believed to act as a partial agonist at the CB1 receptor, which is one of the main receptors in the endocannabinoid system. This means that it can activate the receptor to some extent, but not to the same degree as a full agonist. It is also believed to have some activity at other receptors in the endocannabinoid system, including the CB2 receptor.
Biochemical and Physiological Effects:
N-(1-methylhexyl)-4-biphenylcarboxamide has been shown to have a variety of biochemical and physiological effects, including the ability to modulate pain sensation, appetite, and mood. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-methylhexyl)-4-biphenylcarboxamide is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. This makes it useful for laboratory experiments where precise control over the compound is needed. However, one limitation of N-(1-methylhexyl)-4-biphenylcarboxamide is that its effects on the endocannabinoid system are not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N-(1-methylhexyl)-4-biphenylcarboxamide. One area of interest is in the development of new therapeutics based on its ability to modulate the endocannabinoid system. Another area of interest is in the study of its effects on other physiological processes, such as inflammation and immune function. Additionally, further research is needed to fully understand the mechanism of action of N-(1-methylhexyl)-4-biphenylcarboxamide and its potential limitations as a research tool.
Métodos De Síntesis
N-(1-methylhexyl)-4-biphenylcarboxamide can be synthesized through a multi-step process involving the reaction of 1-bromohexane with 4-biphenylcarboxylic acid, followed by amidation with methylamine. The resulting product is then subjected to a series of purification steps to yield pure N-(1-methylhexyl)-4-biphenylcarboxamide.
Propiedades
IUPAC Name |
N-heptan-2-yl-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-4-6-9-16(2)21-20(22)19-14-12-18(13-15-19)17-10-7-5-8-11-17/h5,7-8,10-16H,3-4,6,9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCQSBJRRSLWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(heptan-2-yl)biphenyl-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)

![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4986481.png)
![{4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4986484.png)

![10-benzoyl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4986508.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4986526.png)

![N-(2,4-difluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4986536.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4986560.png)

![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4986569.png)
![5-chloro-2-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4986572.png)